3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-6-1-2-8-7(5-6)9-3-4-11-8;/h1-2,5,9-10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBFSHPKTQYWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735507 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-69-6 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide typically involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. This method is advantageous as it is metal catalyst-free and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazine ring can be reduced to form a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-one.
Reduction: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol.
Substitution: Formation of various substituted oxazines depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine at C6 (e.g., 6-bromo derivative) enhances electrophilicity, enabling cross-coupling reactions for aryl/heteroaryl functionalization . However, bulky aryl groups (e.g., in sulfonamide derivatives) reduce reactivity due to steric hindrance .
- Fluorination : AZD9977’s C7-fluorine improves metabolic stability and receptor binding affinity .
- Spiro Scaffolds : Replacing the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with spiro structures (e.g., azetidine-lactam) increases LLE by 2–3 units, optimizing blood-brain barrier penetration for CNS-targeted MAGL inhibitors .
Pharmacological Profile Comparison
Activity Against MAGL
The spiro derivative 4f demonstrates 29-fold higher potency than the parent scaffold, attributed to optimized interactions with MAGL’s Arg57 and His121 residues .
Anticancer Activity
Sulfonamide derivatives (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride) exhibit tumor cell-specific M2 activation, though aryl substitutions (e.g., 47, 48) reduce efficacy due to steric effects .
Physicochemical Properties
| Property | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 6-Bromo Derivative | Spiro Derivative 4f |
|---|---|---|---|
| Molecular Weight (g/mol) | 151.16 | 246.11 | 452.5 |
| LogP | 1.2 (predicted) | 2.8 | 3.5 |
| Solubility (mg/mL) | 12.4 (in DMSO) | 8.2 (in DMSO) | 0.3 (in PBS) |
| Melting Point (°C) | Not reported | Not reported | >200 |
The 6-bromo derivative’s higher logP (2.8 vs. 1.2) reflects increased hydrophobicity, while 4f ’s low aqueous solubility aligns with its CNS-targeted design .
Biological Activity
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 229.09 g/mol. It is classified as a hydrobromide salt, enhancing its solubility and bioavailability in biological systems.
1. Antagonistic Effects on Receptors
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit potent antagonistic activity at the 5-HT6 receptor , a target implicated in various neurological disorders. A study reported that several synthesized derivatives displayed subnanomolar affinities for this receptor, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and schizophrenia .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In a study evaluating several oxazine derivatives, compounds were tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that certain derivatives exhibited significant bactericidal and fungicidal properties, outperforming standard antibiotics in some cases .
3. Anti-inflammatory and Antitumor Activities
3,4-Dihydro-2H-benzo[b][1,4]oxazin derivatives have been evaluated for their anti-inflammatory and antitumor effects. A recent publication highlighted their ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms involving apoptosis and cell cycle arrest . Additionally, these compounds have been noted for their anti-inflammatory properties in various animal models .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzoxazine Ring : Initial reactions involve the condensation of salicylaldehyde with amines under acidic conditions to form the benzoxazine structure.
- Hydrobromide Salt Formation : The final step involves treatment with hydrobromic acid to yield the hydrobromide salt form.
Table 1 summarizes the yields and conditions for synthesizing various derivatives:
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 93% | THF, reflux with borane complex |
| 6-Bromo derivative | 85% | THF with sodium cyanoborohydride at 70°C |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives demonstrated their ability to reduce neuronal cell death in models of oxidative stress. The compounds were shown to enhance cellular antioxidant defenses and mitigate neuroinflammation .
Case Study 2: Antitumor Efficacy
In vitro studies on human cancer cell lines revealed that specific derivatives induced significant apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy where targeting tumor cells selectively is crucial .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide, and how can reaction completion be validated?
- Methodological Answer : A common approach involves bromoanthranilic acid as a precursor, reacted with benzoyl chloride in pyridine at 0°C, followed by recrystallization in ethanol. Reaction completion is monitored via TLC using a hexane:ethyl acetate (2:1) mobile phase. For hydrobromide salt formation, stoichiometric HBr addition under anhydrous conditions is critical. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while elemental analysis validates stoichiometry .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column is standard for purity assessment. Titrimetric methods using silver nitrate can quantify bromide content. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic sampling help identify degradation products. Pharmacopeial guidelines recommend maintaining purity between 98.0–102.0% for hydrobromide salts, as seen in analogous compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Safety protocols include using PPE (gloves, goggles) and fume hoods during handling. Disposal must comply with hazardous waste regulations due to bromide content. Stability indicators include color change (off-white to yellow signals degradation) and precipitate formation .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized to improve yield and reduce byproducts?
- Methodological Answer : Optimize reaction steps (e.g., esterification, cyclization) using design of experiments (DoE). For example, adjusting molar ratios (e.g., bromoanthranilic acid:benzoyl chloride at 1.25:1) and reaction time (30–60 min) minimizes side products. Microwave-assisted synthesis reduces reaction time and improves yield. Post-reaction quenching with NaHCO3 prevents acid-catalyzed decomposition .
Q. What strategies are effective for structural modification to enhance biological activity or solubility?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at position 6) via nitration or halogenation to modulate electronic properties. For solubility, incorporate hydrophilic moieties (e.g., carboxylic acid via hydrolysis of ester precursors). Computational tools (e.g., DFT calculations) predict regioselectivity for functionalization, validated by LC-MS and X-ray crystallography .
Q. How can X-ray crystallography resolve discrepancies in reported structural configurations?
- Methodological Answer : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns. For example, analogous benzoxazine derivatives show planar oxazine rings with intermolecular H-bonds stabilizing the lattice. Compare experimental data (e.g., bond angles, torsion) with density functional theory (DFT) models to resolve configuration conflicts .
Q. What experimental approaches identify decomposition pathways under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies (acidic/basic hydrolysis, oxidative stress) coupled with LC-MS/MS identify major degradation products. For example, hydrobromide salts may undergo debromination under UV light. Kinetic modeling (Arrhenius plots) predicts shelf-life, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How do the physicochemical properties of this compound compare to its structural analogs, and what implications arise for drug development?
- Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) and solubility assays reveal that methyl or fluorine substitutions at position 3 increase melting points but reduce aqueous solubility. In vitro permeability (Caco-2 assays) and logP values guide lead optimization. Structural analogs with fused oxazepine rings show enhanced CNS penetration, suggesting scaffold modifications for targeted delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
